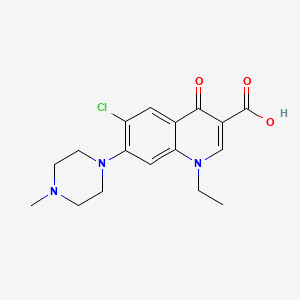

6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Übersicht

Beschreibung

. Es ist ein Derivat von Pefloxacin, einem synthetischen Breitband-Fluorchinolon-Antibiotikum.

Vorbereitungsmethoden

Die Herstellung von Pefloxacin-Unreinheit B beinhaltet synthetische Wege, die typischerweise die Reaktion von 1-Ethyl-6-chlor-4-oxo-1,4-dihydrochinolin-3-carbonsäure mit 4-Methylpiperazin unter bestimmten Bedingungen umfassen . Die Reaktionsbedingungen beinhalten oft eine kontrollierte Temperatur und einen pH-Wert, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen synthetischen Wegen mit Optimierung für die Großproduktion.

Analyse Chemischer Reaktionen

Pefloxacin-Unreinheit B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile wie Amine oder Thiole.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Chinolonderivate ergeben, während Substitutionsreaktionen verschiedene substituierte Chinolone produzieren können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against a range of Gram-positive and Gram-negative bacteria. Its structural similarity to established fluoroquinolones suggests that it may enhance the efficacy of existing treatments for bacterial infections. Studies have shown that derivatives of this compound can inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .

Case Study: Synthesis and Evaluation

In a recent study, researchers synthesized various derivatives of 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to evaluate their antibacterial activity. The synthesized compounds were tested against multiple bacterial strains, with some derivatives showing enhanced potency compared to traditional fluoroquinolones .

Research Applications

Laboratory Use

This compound is primarily utilized in laboratory settings for research purposes. It serves as a model compound for studying the mechanisms of action of quinolone antibiotics and the development of new antimicrobial agents. Its ability to act as a scaffold for further chemical modifications makes it valuable in medicinal chemistry research .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding its interaction with bacterial enzymes and can guide the design of new derivatives with improved activity and selectivity .

Wirkmechanismus

The mechanism of action of pefloxacin impurity B is similar to that of pefloxacin. It exerts its effects by interfering with the activity of bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for the transcription and replication of bacterial DNA . DNA gyrase is the primary target in gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .

Vergleich Mit ähnlichen Verbindungen

Pefloxacin-Unreinheit B kann mit anderen Fluorchinolon-Unreinheiten verglichen werden, wie zum Beispiel:

Pefloxacin-Unreinheit C: Ein weiteres Derivat von Pefloxacin mit einem anderen Substitutionsschema.

Ciprofloxacin-Unreinheit A: Ein Derivat von Ciprofloxacin, einem weiteren Fluorchinolon-Antibiotikum.

Difloxacin-Unreinheit G: Ein Derivat von Difloxacin, das die strukturelle Vielfalt innerhalb von Fluorchinolon-Unreinheiten hervorhebt.

Pefloxacin-Unreinheit B ist aufgrund seines spezifischen Substitutionsschemas und seiner Rolle als Referenzstandard im Europäischen Arzneibuch einzigartig .

Biologische Aktivität

6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS Number: 70458-73-0) is a synthetic compound known primarily as an impurity of the fluoroquinolone antibiotic norfloxacin. Its structural characteristics and biological activities have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20ClN3O3, with a molecular weight of 349.81 g/mol. The compound features a quinoline core, which is significant in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H20ClN3O3 |

| Molecular Weight | 349.81 g/mol |

| CAS Number | 70458-73-0 |

| SMILES | CCN1C=C(C(=O)O)C(=O)c2cc(Cl)c(cc12)N3CCN(C)CC3 |

| IUPAC Name | 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in bacterial DNA replication and repair. As a fluoroquinolone derivative, it likely exerts its effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA synthesis and cell division.

Antimicrobial Activity

Research indicates that compounds within the quinolone class exhibit broad-spectrum antimicrobial properties. Specifically, studies have shown that derivatives such as 6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact potency against specific strains varies and is influenced by structural modifications.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. For example, a study on similar quinolone derivatives reported minimum inhibitory concentrations (MICs) in the low micromolar range against Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the efficacy of several fluoroquinolone derivatives against resistant bacterial strains. The results indicated that compounds structurally similar to 6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo showed enhanced activity against Pseudomonas aeruginosa, suggesting potential therapeutic applications in treating antibiotic-resistant infections.

Toxicity and Side Effects

While the compound shows promise for antimicrobial applications, it is essential to consider its toxicity profile. Fluoroquinolones are known to cause side effects such as gastrointestinal disturbances, central nervous system effects, and potential tendon damage. Further studies are needed to evaluate the safety profile of this specific derivative.

Eigenschaften

IUPAC Name |

6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZAUKKRNYGBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.